molecular formula C15H15ClN2O2 B12265448 3-chloro-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyridin-4-amine

3-chloro-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyridin-4-amine

Cat. No.: B12265448
M. Wt: 290.74 g/mol
InChI Key: KKPPOXQQZCIPAN-UHFFFAOYSA-N
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Description

3-chloro-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyridin-4-amine is a complex organic compound that features a unique combination of functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyridin-4-amine typically involves multiple steps. One common synthetic route starts with the preparation of the 2,3-dihydro-1,4-benzodioxin-6-ylmethylamine intermediate. This intermediate is then reacted with 3-chloropyridine-4-amine under specific conditions to yield the target compound. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and bases like lithium hydride (LiH) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyridin-4-amine can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

3-chloro-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyridin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with receptors in biological systems. The exact molecular targets and pathways are still under investigation, but studies suggest that it may inhibit cholinesterase enzymes, which are involved in the breakdown of neurotransmitters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyridin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H15ClN2O2

Molecular Weight

290.74 g/mol

IUPAC Name

3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylpyridin-4-amine

InChI

InChI=1S/C15H15ClN2O2/c1-18(13-4-5-17-9-12(13)16)10-11-2-3-14-15(8-11)20-7-6-19-14/h2-5,8-9H,6-7,10H2,1H3

InChI Key

KKPPOXQQZCIPAN-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC2=C(C=C1)OCCO2)C3=C(C=NC=C3)Cl

Origin of Product

United States

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